Lipophilicity (XLogP3) Differentiates Hexanoate Ester from Acetate Homolog, Dictating LogD‑Driven Partitioning
The computed XLogP3 of the target compound is 3.6, which is 1.9 log units higher than the XLogP of 7‑acetoxycoumarin (XLogP ≈ 1.7) . This difference corresponds to an approximately 80‑fold greater predicted partition coefficient (Kₒw) for the hexanoate, indicating substantially higher membrane permeability in passive‑diffusion contexts . The difference is driven primarily by the additional methylene units (C6 vs. C2 acyl chain) and is consistent with the known linear relationship between acyl‑chain length and logP in homologous coumarin ester series.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 7‑Acetoxycoumarin (CAS 10387‑49‑2): XLogP ≈ 1.7 |
| Quantified Difference | ΔXLogP = +1.9 (≈80‑fold higher predicted octanol/water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparator value from plantaedb.com |
Why This Matters
The large lipophilicity difference predicts distinct compound localization — the hexanoate preferentially partitions into membranes and lipophilic compartments, whereas the acetate remains in aqueous phases, a critical consideration when selecting fluorogenic substrates for intracellular vs. extracellular enzyme assays.
- [1] PubChem CID 71338148. Computed XLogP3 = 3.6 for 2‑oxo‑2H‑1‑benzopyran‑7‑yl hexanoate. plantaedb.com: XLogP of 7‑acetoxycoumarin ≈ 1.70. View Source
- [2] Digital Commons MTU. Esterase‑dependent red‑to‑blue fluorescence color change in coumarins: small fluorophores for live/dead cell sensing. Demonstrates how acyl‑chain length modulates cellular esterase probe performance. View Source
